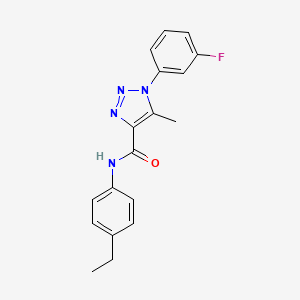
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the target cells. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to interact with specific receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the target cells and the concentration of the compound. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in tumor cells and to reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In agriculture, this compound has been shown to inhibit the growth of weeds and pathogens by disrupting key metabolic pathways in the target organisms. It has also been shown to have low toxicity to non-target organisms, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be modified to optimize its properties for specific applications. However, the limitations of using this compound include its high cost and limited availability, which may restrict its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of this compound and to evaluate its potential as a drug candidate for the treatment of various diseases. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a potential alternative to traditional pesticides. In material science, further studies are needed to explore the potential applications of this compound in organic electronics and optoelectronics.
Conclusion
This compound is a chemical compound that has shown promising results in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-fluorobenzonitrile with ethyl 4-aminobenzoate in the presence of a copper catalyst. The resulting intermediate is then reacted with methyl isocyanate to produce the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been evaluated for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders.
In agriculture, this compound has been evaluated for its herbicidal and fungicidal properties. It has shown promising results in controlling the growth of weeds and pathogens in crops, making it a potential alternative to traditional pesticides.
In material science, this compound has been studied for its potential applications in organic electronics and optoelectronics. It has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a sensitizer in dye-sensitized solar cells (DSSCs).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-3-13-7-9-15(10-8-13)20-18(24)17-12(2)23(22-21-17)16-6-4-5-14(19)11-16/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNYHJFWFWJQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
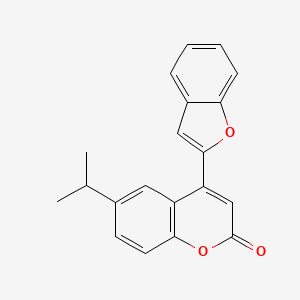

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
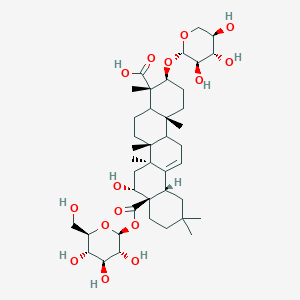
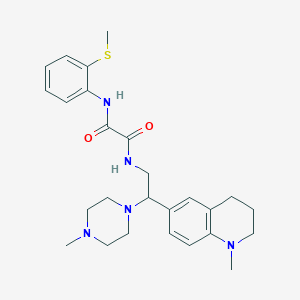

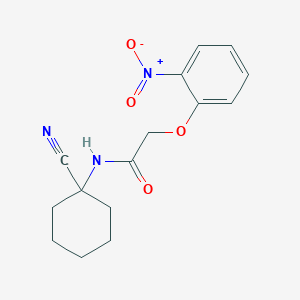
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)
![6-Hydroxy-4-methyl-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2930110.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2930111.png)
